molecular formula C2H2Cl2N2O2 B8111934 Dichloroglyoxime

Dichloroglyoxime

Cat. No.: B8111934
M. Wt: 156.95 g/mol
InChI Key: KTQVJAPIQPIIPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroglyoxime is typically synthesized by reacting glyoxime with chlorine gas. due to the hazardous nature of chlorine gas, alternative methods using N-chlorosuccinimide have been developed. The traditional synthesis can be represented by the following balanced chemical equation: [ \text{C}_2\text{H}_2\text{N}_2\text{O}_2 (\text{glyoxime}) + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 (\text{DCG}) + 2\text{HCl} ]

Industrial Production Methods: Industrial production of ethanediimidoyl dichloride, dihydroxy- involves large-scale synthesis using controlled reaction conditions to ensure safety and efficiency. The process typically includes the use of reactors and fume hoods to handle the chemicals safely .

Chemical Reactions Analysis

Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used.

Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, which have applications in different fields .

Mechanism of Action

The mechanism of action of ethanediimidoyl dichloride, dihydroxy- involves its ability to form coordination complexes with metal ions through its bidentate ligand properties. The compound has two donor sites (hydroxyl and chlorine groups) that bind to metal ions, forming stable complexes. This chelation process is crucial for its applications in metal-ion interaction studies and environmental remediation.

Comparison with Similar Compounds

Uniqueness: Dichloroglyoxime is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in both research and industrial applications, especially in the fields of metal-ion interaction studies and environmental remediation.

Properties

IUPAC Name

N,N'-dihydroxyethanediimidoyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062117
Record name Ethanediimidoyl dichloride, dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-44-0
Record name Dichloroglyoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2038-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediimidoyl dichloride, dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
Reactant of Route 6
Dichloroglyoxime

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